molecular formula C7H16Cl2N2 B1377345 Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride CAS No. 1432680-22-2

Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride

Cat. No. B1377345
M. Wt: 199.12 g/mol
InChI Key: JFNYBJKQPZBDPL-UHFFFAOYSA-N
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Description

“Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride” is a chemical compound with the molecular formula C7H14N2.2ClH . It has a molecular weight of 199.12 .


Molecular Structure Analysis

The InChI code for “Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride” is 1S/C7H14N2.2ClH/c8-9-7-4-5-1-2-6(7)3-5;;/h5-7,9H,1-4,8H2;2*1H . This indicates the presence of a bicyclo[2.2.1]heptane structure in the molecule.


Physical And Chemical Properties Analysis

“Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride” is a powder . It has a storage temperature of 4 degrees Celsius . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

1. Asymmetric Approach to Bicyclo[2.2.1]heptane-1-carboxylates

  • Summary of Application: An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
  • Methods of Application: The reaction is enabled by organocatalysis, a type of catalysis in which the catalysts are organic compounds. The reaction allows for the creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials .
  • Results or Outcomes: The reaction provides a rapid and highly enantioselective method for creating bicyclo[2.2.1]heptane-1-carboxylates .

2. High-Energy Density Compounds (HEDCs)

  • Summary of Application: A series of new bicyclo[2.2.1]heptane derivatives containing an aza nitrogen atom and nitro substituent were designed and studied theoretically for use as high-energy density compounds (HEDCs) .
  • Methods of Application: The study involved theoretical calculations and electrostatic potential analysis of the molecular surface. The heat of formation (HOF), density, and impact sensitivity of the compounds were estimated .
  • Results or Outcomes: The detonation performances, bond dissociation energies (BDE), and impact sensitivity were calculated to evaluate the designed compounds. The results showed that the number of aza nitrogen atoms and NO2 groups are two important factors for improving HOF, density, and detonation properties .

3. Synthesis of Functionalized Bicyclo[2.2.1]heptanes

  • Summary of Application: A method has been developed for the synthesis of functionalized bicyclo[2.2.1]heptanes via a formal [4 + 2] cycloaddition reaction. This method allows for the creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials .
  • Methods of Application: The reaction is enabled by organocatalysis, a type of catalysis in which the catalysts are organic compounds. The reaction allows for the creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials .
  • Results or Outcomes: The reaction provides a rapid and highly enantioselective method for creating bicyclo[2.2.1]heptane-1-carboxylates .

4. Synthesis of Functionalized Bicyclo[2.2.1]heptanes

  • Summary of Application: A method has been developed for the synthesis of functionalized bicyclo[2.2.1]heptanes via a formal [4 + 2] cycloaddition reaction. This method allows for the creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials .
  • Methods of Application: The reaction is enabled by organocatalysis, a type of catalysis in which the catalysts are organic compounds. The reaction allows for the creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials .
  • Results or Outcomes: The reaction provides a rapid and highly enantioselective method for creating bicyclo[2.2.1]heptane-1-carboxylates .

Safety And Hazards

“Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride” is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-bicyclo[2.2.1]heptanylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-9-7-4-5-1-2-6(7)3-5;;/h5-7,9H,1-4,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNYBJKQPZBDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride
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Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride
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Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride
Reactant of Route 6
Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride

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